molecular formula C11H17NO3 B12432736 2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid

2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid

Cat. No.: B12432736
M. Wt: 211.26 g/mol
InChI Key: RTBZWBWJMJTEIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The cyclohexenyl group can be oxidized to form cyclohexenone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Cyclohexenone derivatives.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexenyl group may interact with hydrophobic pockets, while the acetamido group can form hydrogen bonds with amino acid residues in proteins. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Cyclohex-1-en-1-yl)acetamido]butanoic acid: Similar structure but with a butanoic acid backbone.

    2-[2-(Cyclohex-1-en-1-yl)acetamido]pentanoic acid: Similar structure but with a pentanoic acid backbone.

    2-[2-(Cyclohex-1-en-1-yl)acetamido]hexanoic acid: Similar structure but with a hexanoic acid backbone.

Uniqueness

2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid is unique due to its specific combination of a cyclohexenyl group and an acetamido group attached to a propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[[2-(cyclohexen-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C11H17NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h5,8H,2-4,6-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

RTBZWBWJMJTEIB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CCCCC1

Origin of Product

United States

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